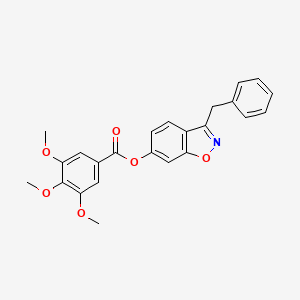
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that combines the structural features of benzoxazole and trimethoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the benzoxazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzoate group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar functional groups.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to its combination of benzoxazole and trimethoxybenzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-Benzyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H21N1O5
- Molecular Weight : 357.39 g/mol
- IUPAC Name : this compound
This compound features a benzoxazole ring system which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown considerable activity against various human cancer cell lines. One study reported that a related compound demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against three human cancer cell lines, suggesting potent anticancer activity comparable to doxorubicin .
The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression and promoting apoptosis in cancer cells .
Table: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| Anticancer (various lines) | 1.2 - 2.4 nM | |
| Histone Deacetylase Inhibition | IC50 = 9.4 μM |
Case Study: Anticancer Screening
A screening assay was conducted on a series of benzoxazole derivatives including the target compound. The results indicated that compounds with similar structural motifs exhibited strong antiproliferative effects on cancer cells. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities and elucidate potential pathways affected by these compounds .
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21NO6/c1-27-21-12-16(13-22(28-2)23(21)29-3)24(26)30-17-9-10-18-19(25-31-20(18)14-17)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3 |
InChI Key |
JYHOFYWMMUTKES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















